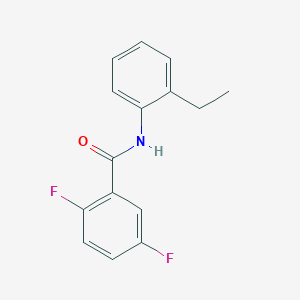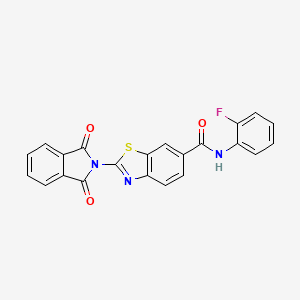
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide
Overview
Description
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of 2-formylphenol: This can be achieved through the formylation of phenol using reagents such as paraformaldehyde and hydrochloric acid.
Etherification: The 2-formylphenol is then reacted with 2-bromoethylbenzene in the presence of a base like potassium carbonate to form 2-(2-formylphenoxy)ethylbenzene.
Amidation: Finally, the 2-(2-formylphenoxy)ethylbenzene is treated with acetic anhydride and ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: 2-(2-nitrophenoxy)-N-(2-phenylethyl)acetamide.
Scientific Research Applications
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds, useful in studying biological pathways.
Medicine: The compound or its derivatives could be explored for pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific application. For instance, if used as a bioactive compound, it might interact with specific enzymes or receptors in biological systems. The formyl group could act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-formylphenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide.
2-(2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
2-(2-nitrophenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with a nitro group instead of a formyl group.
Uniqueness
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the presence of both a formyl group and an acetamide moiety, which can confer distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(2-formylphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-15-8-4-5-9-16(15)21-13-17(20)18-11-10-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKGNUPXYGPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4813734.png)
![2-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4813745.png)
![N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4813758.png)
![3-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4813774.png)
![N-(4-BROMOPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4813776.png)

![N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide](/img/structure/B4813792.png)
![2-{[4-(2-fluorophenoxy)butyl]thio}pyrimidine](/img/structure/B4813800.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4813808.png)
![2-[4-(TERT-BUTYL)CYCLOHEXYL]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B4813820.png)

![1-[4-(4-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4813824.png)
![2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4813831.png)
![2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4813837.png)
